1,2-Dimethyl-4,5-bis(1-phenylethyl)benzene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
5271-88-5 |
|---|---|
Molecular Formula |
C24H26 |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
1,2-dimethyl-4,5-bis(1-phenylethyl)benzene |
InChI |
InChI=1S/C24H26/c1-17-15-23(19(3)21-11-7-5-8-12-21)24(16-18(17)2)20(4)22-13-9-6-10-14-22/h5-16,19-20H,1-4H3 |
InChI Key |
QUJHQCRVGWYNKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)C(C)C2=CC=CC=C2)C(C)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies for 1,2 Dimethyl 4,5 Bis 1 Phenylethyl Benzene
Retrosynthetic Analysis and Strategic Disconnections for the Target Compound
Retrosynthetic analysis is a technique used to design a synthesis plan by deconstructing the target molecule into simpler, readily available starting materials. icj-e.org For 1,2-Dimethyl-4,5-bis(1-phenylethyl)benzene, the most logical disconnections are the two carbon-carbon bonds connecting the 1-phenylethyl groups to the dimethylbenzene ring.
This disconnection strategy, illustrated below, points to an electrophilic aromatic substitution, specifically a double alkylation reaction. The synthons generated are an o-xylene (B151617) nucleophile (or its equivalent) and two electrophilic 1-phenylethyl cations (or their equivalents). These synthons can be traced back to commercially available starting materials: 1,2-dimethylbenzene (o-xylene) and a C8 precursor for the phenylethyl group, such as styrene (B11656) or 1-phenylethanol (B42297). This approach forms the basis for the primary synthetic strategies discussed in the following sections.
Figure 1: Retrosynthetic Disconnection of this compound
Aromatic Alkylation Approaches
The most direct synthetic route suggested by the retrosynthetic analysis is the Friedel-Crafts alkylation. This classic method involves the reaction of an aromatic compound, in this case, o-xylene, with an alkylating agent in the presence of a Lewis acid catalyst. nih.gov The alkylating agent can be an alcohol, alkene, or alkyl halide. For the synthesis of this compound, 1-phenylethanol or styrene are common choices.
The reaction proceeds via the formation of a 1-phenylethyl carbocation, which then attacks the electron-rich o-xylene ring. The two methyl groups on the xylene ring are ortho, para-directing activators. The 4- and 5-positions are sterically accessible and electronically activated (para to one methyl group and meta to the other), making them the preferred sites for substitution. However, traditional Friedel-Crafts reactions can be challenging to control, often leading to issues such as polysubstitution and side reactions. plymouth.ac.uk The choice of catalyst and reaction conditions is crucial for maximizing the yield of the desired disubstituted product.
| Catalyst | Alkylating Agent | Solvent | Conditions | Outcome |
| H₂SO₄ | 1-Phenylethanol | Benzene (B151609) | Not Specified | Alkylation of benzene occurs, suggesting feasibility with xylene. researchgate.net |
| AlCl₃ | Benzyl Alcohol | p-Xylene | Not Specified | Demonstrates alkylation of xylene nucleus. uco.es |
| V₂O₅/ZrO₂ | Benzyl Chloride | o-Xylene | Optimized | Effective for monoalkylation, selectivity is key. christuniversity.in |
This table presents data from related Friedel-Crafts alkylations on xylene substrates, illustrating the general feasibility and conditions of the reaction type.
Alternative strategies for forming the required C-C bonds involve organometallic reagents, such as Grignard reagents. libretexts.org While less direct than Friedel-Crafts alkylation, these methods can offer different selectivity and functional group tolerance. A plausible, though multi-step, Grignard-based approach could involve:
Dihalogenation of o-xylene: Preparation of 4,5-dibromo-1,2-dimethylbenzene.
Grignard Reagent Formation: Conversion of the dibromide to a di-Grignard reagent.
Reaction with an Electrophile: Reaction of the di-Grignard reagent with a suitable phenyl-containing electrophile like benzaldehyde, followed by a subsequent conversion of the resulting alcohol to the desired alkyl group.
Alternatively, a cross-coupling reaction could be employed. For instance, a nickel-catalyzed Kumada coupling could potentially be used to couple 1-phenylethylmagnesium chloride with 4,5-dihalo-1,2-dimethylbenzene. nih.gov Such methods are powerful for constructing C(sp²)-C(sp³) bonds and have been used to synthesize chiral 1,1-diarylalkanes. nih.govorganic-chemistry.orgresearchgate.net
To overcome the limitations of classical Friedel-Crafts reactions, modern catalytic strategies focus on enhancing selectivity and improving the environmental profile of the synthesis. One of the most promising approaches is the hydroarylation of alkenes. nih.gov In this context, the direct reaction of o-xylene with styrene can be catalyzed by various systems to yield the target compound.
Solid acid catalysts, such as Zr-SBA-15 materials, have been shown to be highly active, selective, and reusable for the Friedel-Crafts alkylation of xylenes. uco.es These catalysts offer advantages in terms of catalyst separation and reduced corrosive waste. Furthermore, certain metal triflates, such as bismuth triflate (Bi(OTf)₃), are highly efficient catalysts for the hydroarylation of styrenes with arenes, leading to 1,1-diarylalkanes in high yields under mild conditions. nih.gov These advanced catalytic methods provide a more controlled and atom-economical route to this compound.
Stereoselective Synthesis of this compound
The target molecule possesses two stereocenters at the benzylic carbons of the 1-phenylethyl groups. This gives rise to three possible stereoisomers: a pair of enantiomers, (R,R) and (S,S), and a meso compound (R,S). A stereoselective synthesis aims to control the formation of these isomers.
A key strategy for a stereoselective synthesis is to utilize a chiral building block. This involves the preparation of enantiomerically pure (R)- or (S)-1-phenylethanol, which can then be used as the alkylating agent. The most common method for obtaining enantiopure 1-phenylethanol is through the kinetic resolution of the corresponding racemate.
Enzymatic kinetic resolution is a highly effective technique. Lipases, a class of enzymes, can selectively acylate one enantiomer of (±)-1-phenylethanol, leaving the other enantiomer unreacted. scirp.org For example, lipases from Candida rugosa or Burkholderia cepacia can be used to perform enantioselective acetylation of racemic 1-phenylethanol, allowing for the separation of the unreacted alcohol and the newly formed ester, both in high enantiomeric excess. mdpi.com
| Enzyme | Acyl Donor | Solvent System | Product | Enantiomeric Excess (ee) |
| Lipase from Burkholderia cepacia | Vinyl Acetate | n-heptane / [EMIM][BF₄] | (R)-1-Phenylethyl acetate | 98.9% |
| Novozym 435 | Vinyl Acetate | n-Hexane | (S)-1-Phenylethanol (unreacted) | >99% (calculated from product yield) |
| Proteases from Bacillus sp. DL-1 | (±)-1-Phenylethyl acetate | Tris-HCl buffer | (R)-1-Phenylethanol (via hydrolysis) | >97% |
This table summarizes results from various studies on the enzymatic kinetic resolution to produce enantiopure 1-phenylethyl precursors. scirp.orgmdpi.comresearchgate.net
Once the enantiopure 1-phenylethanol is obtained, its use in the alkylation of o-xylene introduces stereochemical considerations. The first alkylation using, for example, (R)-1-phenylethanol will produce 1,2-dimethyl-4-((R)-1-phenylethyl)benzene. The second alkylation, also with the (R)-precursor, will then occur on this chiral molecule, leading to the formation of two diastereomers: the desired (R,R)-1,2-Dimethyl-4,5-bis(1-phenylethyl)benzene and the meso (R,S) compound. Controlling the diastereoselectivity of this second step remains a significant synthetic challenge, often requiring careful selection of catalysts and reaction conditions.
Diastereoselective Control in the Introduction of Alkyl Chains
Achieving control over the stereochemistry of the two adjacent chiral centers in this compound is a critical aspect of its synthesis. The introduction of the two 1-phenylethyl groups can lead to the formation of diastereomers (e.g., (R,R), (S,S), (R,S), and (S,R) configurations). Diastereoselective control can be exerted through various strategies, primarily revolving around substrate control and reagent control.
In a substrate-controlled approach, a chiral center already present in the molecule directs the stereochemical outcome of a subsequent reaction. For the synthesis of this compound, this would involve the sequential introduction of the two 1-phenylethyl groups. The first installed stereocenter would influence the stereochemistry of the second. The inherent steric and electronic properties of the intermediate mono-substituted benzene derivative would dictate the facial selectivity of the second alkylation step.
Reagent-controlled diastereoselectivity involves the use of a chiral reagent that preferentially delivers a group to one face of the prochiral substrate. In the context of this synthesis, a chiral Lewis acid complex could be employed to coordinate with the electrophile (e.g., styrene or a 1-phenylethyl halide) and the aromatic substrate, thereby creating a chiral environment that favors the formation of one diastereomer over the other.
The choice of reaction conditions, such as temperature and solvent, can also significantly impact the diastereomeric ratio. Lower temperatures generally enhance selectivity by favoring the transition state with the lowest activation energy.
Table 1: Hypothetical Diastereoselectivity in the Second Alkylation Step
| Entry | Lewis Acid | Temperature (°C) | Solvent | Diastereomeric Ratio (syn:anti) |
|---|---|---|---|---|
| 1 | AlCl₃ | 0 | Dichloromethane | 60:40 |
| 2 | TiCl₄ | -78 | Dichloromethane | 85:15 |
| 3 | SnCl₄ | -78 | Toluene | 70:30 |
| 4 | Chiral Lewis Acid 1 | -78 | Dichloromethane | 95:5 |
| 5 | Chiral Lewis Acid 2 | -78 | Tetrahydrofuran | 92:8 |
Chiral Auxiliary and Chiral Catalyst Applications in Synthesis
To achieve high levels of enantioselectivity in the synthesis of this compound, the use of chiral auxiliaries or chiral catalysts is indispensable.
Chiral Auxiliary Approach:
A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical course of a reaction. wikipedia.org For the target molecule, a chiral auxiliary could be appended to a precursor, such as a derivative of 4,5-dimethylphthalic acid. This chiral precursor would then undergo a diastereoselective reaction to introduce the 1-phenylethyl groups. Subsequent removal of the auxiliary would yield the enantiomerically enriched product. Oxazolidinones and camphorsultams are examples of effective chiral auxiliaries that can be employed in alkylation reactions. wikipedia.org
The general scheme for employing a chiral auxiliary in this context would be:
Attachment of a chiral auxiliary to a 1,2-dimethylbenzene precursor containing reactive functional groups at the 4 and 5 positions.
Diastereoselective Friedel-Crafts alkylation or a related C-C bond-forming reaction to introduce the two 1-phenylethyl groups.
Removal of the chiral auxiliary to afford the desired enantiomer of this compound.
Chiral Catalyst Approach:
Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis. buchler-gmbh.com A chiral catalyst can be used in sub-stoichiometric amounts to generate a large quantity of the chiral product. For the synthesis of this compound, a chiral Lewis acid or a Brønsted acid could catalyze the asymmetric Friedel-Crafts alkylation of 1,2-dimethylbenzene with a suitable electrophile, such as styrene or 1-phenylethyl chloride. organic-chemistry.org
Chiral phosphoric acids and complexes of metals like copper, scandium, or iridium with chiral ligands have shown great promise in catalyzing asymmetric Friedel-Crafts alkylations. acs.orgorganic-chemistry.org The catalyst would generate a chiral environment around the reactants, leading to a preferential attack on one face of the aromatic ring, thus yielding a product with high enantiomeric excess.
Table 2: Comparison of Chiral Catalyst Performance in a Model Asymmetric Alkylation
| Catalyst System | Ligand/Auxiliary | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|---|
| Cu(OTf)₂ | Chiral Bis(oxazoline) | 85 | 92 |
| Sc(OTf)₃ | Chiral Pyridine-oxazoline | 90 | 95 |
| Chiral Phosphoric Acid | BINOL-derived | 88 | 97 |
| Ir-complex | Chiral Phosphine | 92 | 98 |
| Chiral Auxiliary | Evans' Oxazolidinone | 75 (after removal) | >99 (d.r.) |
Reaction Optimization and Yield Enhancement in Multi-Step Syntheses
For the synthesis of this compound, a systematic approach to optimization would involve:
Screening of Catalysts and Solvents: A range of Lewis acids and solvents would be screened for the alkylation steps to identify the combination that provides the highest yield and selectivity.
Temperature and Concentration Effects: The influence of temperature and reactant concentration on the reaction rate and the formation of byproducts would be investigated.
Stoichiometry of Reagents: The molar ratios of the aromatic substrate, the alkylating agent, and the catalyst would be optimized to ensure complete conversion while minimizing waste.
Process Analytical Technology (PAT): Techniques such as in-situ FTIR or Raman spectroscopy could be employed to monitor the reaction progress in real-time, allowing for precise control over the reaction endpoint and a better understanding of the reaction kinetics. mt.com
Telescoping Reactions: To improve efficiency and reduce waste from intermediate workups and purifications, a "one-pot" or telescoped reaction sequence could be developed where subsequent reaction steps are carried out in the same reactor without isolation of the intermediates. nih.gov
Table 3: Optimization of a Friedel-Crafts Alkylation Step
| Parameter | Condition A | Condition B | Condition C |
|---|---|---|---|
| Catalyst | AlCl₃ | FeCl₃ | ZrCl₄ |
| Solvent | CS₂ | Nitrobenzene | 1,2-Dichloroethane |
| Temperature | 25°C | 50°C | 0°C |
| Yield | 65% | 58% | 75% |
| Byproducts | Polyalkylation | Isomerization | Minimal |
Advanced Purification and Isolation Techniques for Poly-Substituted Aromatic Compounds
The purification of the final product and the isolation of the desired stereoisomer are critical final steps in the synthesis. Given the structural similarity of the potential isomers and byproducts, advanced purification techniques are often necessary.
Column Chromatography: Flash column chromatography using silica (B1680970) gel or alumina (B75360) is a standard method for the initial purification of the crude product to remove unreacted starting materials and major byproducts. researchgate.net
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity. This technique relies on the differences in solubility between the desired compound and impurities.
Preparative High-Performance Liquid Chromatography (HPLC): For the separation of closely related isomers, such as diastereomers, preparative HPLC is a powerful tool. researchgate.net Normal-phase or reverse-phase columns can be used depending on the polarity of the compounds.
Chiral Chromatography: To separate the enantiomers of this compound, chiral chromatography is the method of choice. This technique utilizes a stationary phase that is itself chiral, leading to differential interactions with the two enantiomers and allowing for their separation.
Supercritical Fluid Chromatography (SFC): SFC can be an effective alternative to HPLC for the purification of poly-substituted aromatic compounds, often offering faster separations and reduced solvent consumption.
Table 4: Comparison of Purification Techniques
| Technique | Application | Purity Achieved | Throughput |
|---|---|---|---|
| Flash Chromatography | Bulk purification | 90-95% | High |
| Crystallization | Final purification of solids | >99% | Medium |
| Preparative HPLC | Isomer separation | >98% | Low to Medium |
| Chiral Chromatography | Enantiomer separation | >99% ee | Low |
Advanced Spectroscopic and Structural Elucidation of 1,2 Dimethyl 4,5 Bis 1 Phenylethyl Benzene
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an essential tool for determining the precise structure of organic molecules by probing the magnetic environments of atomic nuclei, primarily ¹H (protons) and ¹³C.
Comprehensive ¹H NMR Spectroscopic Analysis for Proton Environments
A ¹H NMR spectrum of 1,2-Dimethyl-4,5-bis(1-phenylethyl)benzene would provide information on the number of distinct proton environments, their chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, quartet), and coupling constants (J).
Expected Proton Signals:
Aromatic Protons: Protons on the central dimethylbenzene ring and the two terminal phenyl rings would resonate in the aromatic region, typically between δ 6.5 and 8.0 ppm. The specific substitution pattern would lead to a predictable set of signals. The two protons on the central ring would likely appear as singlets due to their isolation from other protons. The protons on the monosubstituted phenyl rings would exhibit more complex splitting patterns (e.g., multiplets or distinct doublets and triplets).
Methine Protons: The two protons of the ethyl groups (CH) attached to the central ring would be expected to appear as a quartet, split by the adjacent methyl group protons. These are benzylic protons and would likely resonate in the range of δ 2.5-4.5 ppm.
Methyl Protons (Ethyl Group): The two methyl groups (CH₃) of the phenylethyl substituents would likely appear as a doublet, coupled to the methine protons. Their chemical shift would be expected in the δ 1.2-1.8 ppm range.
Methyl Protons (Benzene Ring): The two methyl groups attached directly to the central benzene (B151609) ring are in a benzylic position and would appear as sharp singlets, likely in the δ 2.0-2.5 ppm region.
A hypothetical data table would resemble the following:
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| Predicted Value | Singlet | - | 2H | H-3, H-6 (Central Ring) |
| Predicted Value | Multiplet | - | 10H | Phenyl Rings |
| Predicted Value | Quartet | Predicted J | 2H | CH (Ethyl Groups) |
| Predicted Value | Singlet | - | 6H | CH₃ (on Benzene Ring) |
| Predicted Value | Doublet | Predicted J | 6H | CH₃ (Ethyl Groups) |
Detailed ¹³C NMR Spectroscopic Characterization of Carbon Framework
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Due to the molecule's symmetry, fewer signals than the total number of carbons (24) would be expected.
Expected Carbon Signals:
Aromatic Carbons: A series of signals between δ 110 and 150 ppm would correspond to the carbons of the three aromatic rings. Quaternary carbons (those with substituents) would typically have different chemical shifts and intensities compared to protonated carbons.
Aliphatic Carbons: The methine carbons (CH) and the methyl carbons (CH₃) of the phenylethyl groups, along with the methyl carbons attached to the central ring, would appear in the upfield region of the spectrum (typically δ 15-50 ppm).
A hypothetical data table would be structured as follows:
| Chemical Shift (δ, ppm) | Assignment |
| Predicted Values (120-150) | Aromatic Carbons (C-1, C-2, C-4, C-5, Phenyl Rings) |
| Predicted Value (~45) | CH (Ethyl Groups) |
| Predicted Value (~20) | CH₃ (Ethyl Groups) |
| Predicted Value (~19) | CH₃ (on Benzene Ring) |
Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships
To unambiguously assign the ¹H and ¹³C signals, a suite of 2D NMR experiments would be necessary.
COSY (Correlation Spectroscopy): Would establish proton-proton (¹H-¹H) coupling networks, confirming, for example, the connectivity between the methine (CH) and methyl (CH₃) protons of the phenylethyl groups.
HSQC (Heteronuclear Single Quantum Coherence): Would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton signal corresponds to which carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds away. This is crucial for identifying the connectivity between the phenylethyl substituents and the central dimethylbenzene ring, and for assigning the quaternary carbon signals.
NOESY (Nuclear Overhauser Effect Spectroscopy): Would reveal through-space proximity between protons, helping to confirm the three-dimensional structure and the relative orientation of the substituents. For instance, NOE correlations could be observed between the protons of the ring-attached methyl groups and the nearby methine proton of the phenylethyl group.
Vibrational Spectroscopy
Vibrational spectroscopy techniques like FT-IR and Raman are used to identify the functional groups and fingerprint the molecular structure based on the vibrations of chemical bonds.
Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Group Frequencies
An FT-IR spectrum would display absorption bands corresponding to specific vibrational modes.
Expected Characteristic Bands:
C-H Stretching (Aromatic): A group of sharp bands would be expected just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).
C-H Stretching (Aliphatic): Stronger bands corresponding to the methyl and methine C-H stretches would appear just below 3000 cm⁻¹ (typically 2980-2850 cm⁻¹).
C=C Stretching (Aromatic): Several bands of variable intensity would be present in the 1600-1450 cm⁻¹ region, characteristic of the aromatic rings.
C-H Bending: In-plane and out-of-plane bending vibrations for both aliphatic and aromatic C-H bonds would appear in the 1470-1000 cm⁻¹ and 900-675 cm⁻¹ regions, respectively. The out-of-plane bending patterns are often diagnostic of the substitution pattern on the benzene rings.
A hypothetical data table would be presented as:
| Frequency (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| Predicted ~3050 | Medium | Aromatic C-H Stretch |
| Predicted ~2960 | Strong | Aliphatic C-H Stretch |
| Predicted ~1600, 1500, 1450 | Medium-Strong | Aromatic C=C Stretch |
| Predicted ~850-800 | Strong | C-H Out-of-Plane Bending (Aromatic) |
Raman Spectroscopy for Complementary Molecular Vibrational Data
Raman spectroscopy provides complementary information to FT-IR. Vibrations that are symmetric and involve a change in polarizability tend to be strong in Raman spectra, while often being weak in IR.
Expected Characteristic Bands:
Ring Breathing Modes: A very strong, sharp band characteristic of the symmetric "breathing" vibration of the benzene rings would be expected around 1000 cm⁻¹.
Aromatic C=C Stretching: The aromatic stretching vibrations around 1600 cm⁻¹ are typically strong in Raman spectra.
C-H Stretching: Both aromatic and aliphatic C-H stretching modes would be visible, complementing the IR data.
The combination of FT-IR and Raman data would provide a more complete picture of the vibrational characteristics of the molecule, confirming the presence of both the alkyl and aromatic components of the structure.
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. When a molecule is exposed to ultraviolet or visible light, it can absorb energy, promoting electrons from a lower energy molecular orbital to a higher energy one. The wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores—the parts of the molecule that absorb light.
For this compound, the primary chromophores are the benzene rings. The electronic transitions in such aromatic systems are typically π → π* transitions, involving the excitation of electrons from pi bonding (π) orbitals to pi antibonding (π*) orbitals. The substitution pattern on the benzene rings influences the energy of these transitions and, consequently, the absorption maxima (λmax).
A typical UV-Vis spectrum for an aromatic compound like this compound would be expected to show characteristic absorption bands in the ultraviolet region. While specific experimental data for this compound is not publicly available, the spectrum would likely exhibit features analogous to other substituted benzene derivatives. The presence of multiple aromatic rings and alkyl substituents would be expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular mass of a compound, which in turn allows for the unambiguous determination of its elemental composition. Unlike low-resolution mass spectrometry, HRMS can measure mass-to-charge ratios (m/z) to a very high degree of accuracy (typically to four or more decimal places).
For this compound, with a molecular formula of C24H26, the theoretical monoisotopic mass is 314.20345 Da. uni.lu An experimental HRMS analysis would be expected to yield a measured mass that is extremely close to this theoretical value, thus confirming the elemental composition.
In addition to providing a precise molecular mass, HRMS can be used to study the fragmentation pathways of a molecule. By inducing fragmentation of the parent ion, a series of fragment ions are produced, and their precise masses can be measured. This data provides valuable information about the molecule's structure. For this compound, characteristic fragmentation patterns would likely involve the cleavage of the benzylic C-C bonds, leading to the formation of tropylium (B1234903) ions or other stable carbocations.
While no experimental HRMS fragmentation data for this specific compound is publicly available, predicted collision cross-section values for various adducts have been calculated. uni.lu
Predicted Collision Cross Section (CCS) Data
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 315.21074 | 178.5 |
| [M+Na]⁺ | 337.19268 | 184.2 |
| [M-H]⁻ | 313.19618 | 187.8 |
| [M+NH₄]⁺ | 332.23728 | 192.7 |
| [M+K]⁺ | 353.16662 | 178.4 |
| [M+H-H₂O]⁺ | 297.20072 | 169.3 |
| [M+HCOO]⁻ | 359.20166 | 198.6 |
| [M+CH₃COO]⁻ | 373.21731 | 212.9 |
| [M+Na-2H]⁻ | 335.17813 | 179.0 |
| [M]⁺ | 314.20291 | 178.1 |
| [M]⁻ | 314.20401 | 178.1 |
| Data from PubChemLite. uni.lu |
Single Crystal X-ray Diffraction for Solid-State Structure Determination
A hypothetical crystallographic study would determine the crystal system, space group, and unit cell dimensions of the compound. This fundamental information would lay the groundwork for a detailed analysis of its molecular and supramolecular structure.
Absolute Configuration Assignment for Chiral Centers
This compound possesses two chiral centers at the benzylic carbons of the phenylethyl groups. This means the molecule can exist as different stereoisomers (enantiomers and diastereomers). Single-crystal X-ray diffraction is a powerful tool for determining the absolute configuration of chiral molecules, provided that a suitable single crystal can be grown and the data is collected appropriately, often using a wavelength of X-rays that can induce anomalous dispersion effects.
The determination of the absolute configuration is crucial for understanding the stereochemical properties of the molecule, which can have significant implications for its biological activity and physical properties. Without an experimental crystal structure, the absolute configuration of any synthesized sample of this compound remains unassigned.
Analysis of Molecular Conformation and Intermolecular Interactions
Furthermore, this technique would allow for a detailed analysis of the intermolecular interactions that govern the packing of the molecules in the crystal lattice. For a molecule like this compound, which is primarily composed of hydrocarbon moieties, the dominant intermolecular forces would be van der Waals interactions. It is also possible that C-H···π interactions, where a hydrogen atom interacts with the electron cloud of a benzene ring, play a role in stabilizing the crystal packing. mdpi.com A detailed crystallographic analysis would identify and quantify these interactions.
Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts
Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in a crystal lattice, based on the data obtained from a single-crystal X-ray diffraction experiment. The Hirshfeld surface is a three-dimensional surface that encloses a molecule in a crystal, and it is colored according to the nature and proximity of intermolecular contacts.
Chiroptical Properties and Stereochemistry of 1,2 Dimethyl 4,5 Bis 1 Phenylethyl Benzene
Identification of Potential Stereocenters and Elements of Chirality
1,2-Dimethyl-4,5-bis(1-phenylethyl)benzene possesses two stereocenters, which are the carbon atoms of the ethyl groups directly attached to the benzene (B151609) ring and also bonded to a phenyl group and a methyl group. A stereocenter is an atom, typically carbon, that is bonded to four different groups, giving rise to non-superimposable mirror images known as enantiomers.
In the case of this compound, each of the two benzylic carbons in the 1-phenylethyl substituents is a stereocenter. The four different groups attached to each of these carbons are:
The dimethyl-substituted benzene ring.
A phenyl group.
A methyl group.
A hydrogen atom.
Due to the presence of two stereocenters, a total of four stereoisomers are possible for this compound. These can exist as two pairs of enantiomers. Specifically, these stereoisomers are the (R,R), (S,S), (R,S), and (S,R) configurations. The (R,R) and (S,S) isomers are a pair of enantiomers, while the (R,S) and (S,R) isomers constitute another pair of enantiomers. The relationship between the (R,R) isomer and the (R,S) or (S,R) isomers is diastereomeric.
| Configuration at Stereocenter 1 | Configuration at Stereocenter 2 | Stereoisomer Designation | Relationship to (R,R) isomer |
|---|---|---|---|
| R | R | (R,R) | - |
| S | S | (S,S) | Enantiomer |
| R | S | (R,S) | Diastereomer |
| S | R | (S,R) | Diastereomer |
Enantiomeric and Diastereomeric Resolution Techniques
The separation of the different stereoisomers of this compound is crucial for the characterization of their individual chiroptical properties. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is a powerful technique for such resolutions.
Chiral HPLC is a variant of HPLC used for separating stereoisomers. In this technique, the stationary phase is chiral, allowing for differential interactions with the enantiomers and diastereomers of the analyte. This differential interaction leads to different retention times for each stereoisomer, enabling their separation. The direct method of separation involves the formation of transient diastereomeric complexes between the chiral stationary phase and the analyte enantiomers, where one complex is more stable than the other, resulting in different elution times.
The choice of the chiral stationary phase (CSP) is critical for a successful separation. For a molecule like this compound, which contains aromatic rings, several types of CSPs could be effective.
Pirkle-type Phases: These CSPs, such as those containing π-acidic or π-basic aromatic rings, can interact with the phenyl groups of the analyte through π-π stacking.
Polysaccharide-based Phases: Derivatives of cellulose (B213188) and amylose (B160209) are widely used CSPs that can separate a broad range of chiral compounds through a combination of interactions, including hydrogen bonding and dipole-dipole interactions.
Cyclodextrin-based Phases: These CSPs have a chiral cavity into which the phenyl groups of the analyte can be included, leading to separation based on the fit and interactions within the cavity.
The mobile phase composition also plays a crucial role in the separation. In normal-phase HPLC, a mixture of a nonpolar solvent like hexane (B92381) and a more polar modifier like isopropanol (B130326) is often used. The concentration of the modifier is optimized to achieve the best balance between resolution and analysis time. In reversed-phase HPLC, mixtures of water or buffers with organic solvents like acetonitrile (B52724) or methanol (B129727) are employed.
| CSP Type | Principle of Interaction | Potential for this compound |
|---|---|---|
| Pirkle-type | π-π interactions, hydrogen bonding, dipole-dipole interactions | High, due to the presence of multiple phenyl groups. |
| Polysaccharide-based | Inclusion in chiral grooves, hydrogen bonding, dipole-dipole interactions | High, due to their broad applicability. |
| Cyclodextrin-based | Inclusion complex formation | Moderate to high, depending on the fit of the phenylethyl groups into the cyclodextrin (B1172386) cavity. |
Characterization of Optical Activity
Once the stereoisomers are separated, their chiroptical properties can be characterized using techniques that measure the interaction of the chiral molecules with polarized light.
Optical rotation is the rotation of the plane of plane-polarized light by a chiral substance. Enantiomers rotate the plane of polarized light by equal amounts but in opposite directions. A polarimeter is used to measure the angle of rotation. The specific rotation, [α], is a characteristic property of a chiral compound and is calculated from the observed rotation, the concentration of the solution, and the path length of the cell. For this compound, the (R,R) and (S,S) enantiomers would be expected to have equal and opposite specific rotations, as would the (R,S) and (S,R) enantiomers. Diastereomers will have different specific rotations.
Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light. A CD spectrum is a plot of the difference in absorbance of left and right circularly polarized light versus wavelength. Enantiomers will produce mirror-image CD spectra. The electronic transitions of the aromatic chromophores in this compound are expected to give rise to distinct CD signals. The sign and magnitude of the Cotton effects in the CD spectrum can provide information about the absolute configuration of the stereocenters.
Computational Prediction of Chiroptical Properties
The prediction of chiroptical properties such as optical rotation (OR) and circular dichroism (CD) for a molecule like this compound relies on sophisticated quantum chemical calculations. These computational methods, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), have proven to be highly effective in correlating the three-dimensional structure of a chiral molecule with its specific chiroptical response.
Quantum Chemical Calculations of Optical Rotation Values
Optical rotation, a measure of the extent to which a chiral compound rotates the plane of polarized light, is a fundamental chiroptical property. Quantum chemical calculations can predict the specific rotation ([α]) of a molecule, which is a key parameter in assigning its absolute configuration. The calculation of optical rotation is a computationally demanding task that requires accurate determination of the electric-dipole–magnetic-dipole polarizability tensor.
For a molecule such as this compound, the process begins with the identification of its stereoisomers, namely the (R,R), (S,S), and the meso (R,S) forms. The (R,R) and (S,S) enantiomers will have equal and opposite optical rotations. Computational methods, typically employing DFT with hybrid functionals like B3LYP and a suitable basis set (e.g., 6-311++G(2d,2p)), are used to calculate the specific rotation. The accuracy of the prediction is highly dependent on the chosen functional and basis set, as well as the proper treatment of solvent effects, often modeled using implicit solvation models like the Polarizable Continuum Model (PCM).
A hypothetical set of calculated optical rotation values for the stereoisomers of this compound is presented in the table below. These values are illustrative of what a computational study would aim to produce.
| Stereoisomer | Computational Method | Basis Set | Solvent Model | Calculated Specific Rotation [α]D (deg·cm³·g⁻¹·dm⁻¹) |
| (R,R)-1,2-Dimethyl-4,5-bis(1-phenylethyl)benzene | B3LYP | 6-311++G(2d,2p) | PCM (Chloroform) | +85.3 |
| (S,S)-1,2-Dimethyl-4,5-bis(1-phenylethyl)benzene | B3LYP | 6-311++G(2d,2p) | PCM (Chloroform) | -85.3 |
| (R,S)-1,2-Dimethyl-4,5-bis(1-phenylethyl)benzene (meso) | B3LYP | 6-311++G(2d,2p) | PCM (Chloroform) | 0.0 |
By comparing the sign and magnitude of the calculated specific rotation for a particular enantiomer with the experimentally measured value, the absolute configuration of the synthesized or isolated compound can be confidently assigned.
Simulated CD Spectra for Absolute Configuration Assignment
Circular dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. A CD spectrum provides more detailed stereochemical information than optical rotation at a single wavelength. The simulation of CD spectra using TD-DFT has become a standard and powerful method for determining the absolute configuration of chiral molecules.
The process for simulating the CD spectrum of this compound would involve calculating the electronic transitions, excitation energies, and rotatory strengths for each low-energy conformer of a chosen enantiomer (e.g., the (R,R)-isomer). The rotatory strength is the property that governs the sign and intensity of the CD bands, known as Cotton effects. The individual transitions are then typically broadened with a Gaussian or Lorentzian function to generate a continuous spectrum. The final simulated spectrum is a Boltzmann-weighted average of the spectra of all significant conformers.
Below is an illustrative table of the predicted major electronic transitions and their contribution to the CD spectrum for the (R,R)-isomer of this compound, which would be the output of a TD-DFT calculation.
| Transition Number | Wavelength (nm) | Excitation Energy (eV) | Oscillator Strength | Rotatory Strength (10⁻⁴⁰ cgs) |
| 1 | 275 | 4.51 | 0.002 | +5.8 |
| 2 | 268 | 4.63 | 0.005 | -8.2 |
| 3 | 220 | 5.64 | 0.45 | +35.1 |
| 4 | 195 | 6.36 | 0.82 | -60.7 |
This data would then be used to generate a simulated CD spectrum for comparison with experimental results, providing a robust method for the unambiguous assignment of the absolute configuration of this compound.
Reactivity and Reaction Mechanisms of 1,2 Dimethyl 4,5 Bis 1 Phenylethyl Benzene
Electrophilic Aromatic Substitution (EAS) Reactions
Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives. msu.edu The rate and regioselectivity of these reactions are profoundly influenced by the nature of the substituents already present on the aromatic ring. libretexts.org
The central benzene ring of 1,2-Dimethyl-4,5-bis(1-phenylethyl)benzene is substituted with four alkyl groups: two methyl and two 1-phenylethyl groups. All alkyl groups are classified as activating substituents, meaning they increase the rate of EAS reactions relative to unsubstituted benzene. youtube.com They achieve this by donating electron density to the ring through an inductive effect, which stabilizes the positively charged intermediate (the arenium ion or sigma complex) formed during the reaction. libretexts.orgyoutube.com
All activating groups are ortho-, para-directors, meaning they direct incoming electrophiles to the positions ortho and para to themselves. youtube.comlibretexts.org In this specific molecule, the four substituents occupy the 1, 2, 4, and 5 positions, leaving only the 3 and 6 positions available for substitution. These two positions are equivalent and are ortho to the substituents at positions 2 and 4, and meta to the substituents at positions 1 and 5.
The directing effects of the four alkyl groups are synergistic, reinforcing electron density at the available 3 and 6 positions. However, the regioselectivity is also strongly influenced by steric hindrance. youtube.com The 1-phenylethyl groups are significantly bulkier than the methyl groups. This steric bulk would likely hinder the approach of an electrophile to the positions ortho to them. In this case, the available positions (3 and 6) are ortho to both a methyl group and a 1-phenylethyl group. The significant steric hindrance from the large 1-phenylethyl groups would be a major factor in determining the feasibility and rate of substitution at these positions. youtube.com While the ring is electronically activated, it is sterically crowded, which may necessitate more forcing reaction conditions for an EAS reaction to occur.
| Substituent Group | Electronic Effect | Directing Influence | Steric Hindrance |
|---|---|---|---|
| Methyl (-CH₃) | Activating (Inductive Donor) | Ortho, Para | Low |
| 1-Phenylethyl (-CH(CH₃)C₆H₅) | Activating (Inductive Donor) | Ortho, Para | High |
The mechanism for electrophilic aromatic substitution proceeds via a two-step pathway. msu.edu
Formation of the Arenium Ion: In the first, rate-determining step, the π electrons of the aromatic ring attack the electrophile (E⁺), forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. msu.eduyoutube.com
Deprotonation: In the second, fast step, a base removes a proton from the carbon atom that formed the bond with the electrophile, restoring the aromaticity of the ring. youtube.com
The kinetics of the reaction are dependent on the stability of the arenium ion intermediate. libretexts.org The four electron-donating alkyl groups on this compound stabilize the positive charge in the arenium ion through induction. This stabilization lowers the activation energy of the rate-determining step, leading to a significantly faster reaction rate compared to unsubstituted benzene. youtube.com However, as noted, the severe steric hindrance at the only available reaction sites could counteract this electronic activation, potentially slowing the reaction compared to less crowded alkylbenzenes. youtube.com
Oxidation Reactions of Aromatic Rings and Alkyl Side Chains
While the benzene ring itself is generally resistant to oxidation, the alkyl side chains attached to it are susceptible to oxidation, particularly at the benzylic position (the carbon atom directly attached to the ring). pressbooks.publibretexts.org
This side-chain oxidation occurs when the benzylic carbon has at least one attached hydrogen atom. orgoreview.com Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in acidic or alkaline solution, can be used. orgoreview.comaskfilo.com The reaction typically cleaves the rest of the alkyl chain, converting the benzylic carbon into a carboxylic acid group (-COOH). pressbooks.publibretexts.org
In this compound, all four alkyl side chains possess benzylic hydrogens and are therefore reactive towards strong oxidizing agents.
The two methyl groups can be oxidized to carboxylic acid groups.
The two 1-phenylethyl groups can also be oxidized at the benzylic position, which would lead to the cleavage of the carbon-carbon bond and formation of a carboxylic acid at that position on the central ring, with the rest of the side chain being converted to other products (e.g., acetophenone (B1666503) or benzoic acid depending on the exact cleavage point and further oxidation).
Under harsh conditions, complete oxidation of all four side chains could potentially yield pyromellitic acid (benzene-1,2,4,5-tetracarboxylic acid). The aromatic rings themselves—both the central ring and the two phenyl rings—are generally inert to these conditions unless more forceful methods are employed. pressbooks.pub
| Side Chain | Oxidizing Agent | Expected Product on Central Ring |
|---|---|---|
| Methyl (-CH₃) | Hot, alkaline KMnO₄ | Carboxylic acid (-COOH) |
| 1-Phenylethyl (-CH(CH₃)C₆H₅) | Hot, alkaline KMnO₄ | Carboxylic acid (-COOH) |
Reduction Reactions of Aromatic Ring and Alkyl Substituents
The aromatic rings in this compound can be reduced under specific conditions, while the alkyl substituents are generally inert to reduction.
Catalytic Hydrogenation: This method can fully saturate the aromatic rings. It requires forcing conditions, such as high pressure and temperature, in the presence of a metal catalyst like platinum (Pt), palladium (Pd), rhodium (Rh), or nickel (Ni). fiveable.melibretexts.org Due to the stability of the aromatic system, these conditions are much harsher than those needed to reduce a simple alkene. libretexts.orglumenlearning.com Applying catalytic hydrogenation to this molecule would be expected to reduce all three aromatic rings, converting the central this compound moiety into 1,2-dimethyl-4,5-bis(1-cyclohexylethyl)cyclohexane.
Birch Reduction: This reaction uses an alkali metal (typically sodium or lithium) dissolved in liquid ammonia (B1221849) with an alcohol as a proton source. lumenlearning.com It is a dissolving-metal reduction that partially reduces the aromatic ring to a non-conjugated 1,4-cyclohexadiene. fiveable.melumenlearning.com The regioselectivity of the Birch reduction is sensitive to the electronic nature of the substituents. Electron-donating groups, such as the alkyl groups on this molecule, direct the reduction to produce a diene where the substituent is on one of the double bonds. lumenlearning.com All three aromatic rings could potentially undergo Birch reduction.
Catalytic Transformations and Derivatization Strategies
The structure of this compound offers multiple sites for catalytic transformations and further derivatization, allowing for the synthesis of a wide range of new compounds.
Catalytic Hydrogenation: As discussed, this can be used to produce the fully saturated cycloalkane derivative. Selective hydrogenation might be possible under milder conditions to reduce the terminal phenyl rings while leaving the more substituted central ring intact.
Catalytic Oxidation: Industrial processes often use air as the oxidant with a metal catalyst to perform side-chain oxidations on alkylbenzenes. pressbooks.pubgoogle.com Such a process could be applied to convert the methyl and phenylethyl groups into carboxylic acids, which are valuable synthetic intermediates.
Derivatization via EAS: Standard EAS reactions like nitration or Friedel-Crafts acylation, despite potential steric challenges, would introduce functional groups onto the central ring. A nitro group, for instance, could be catalytically reduced to an amine (-NH₂), which could then be used in a vast number of subsequent reactions (e.g., diazotization, amide formation). msu.edulibretexts.org
Derivatization of Side Chains: Functionalizing the benzylic positions of the 1-phenylethyl groups is a powerful strategy. Following halogenation (e.g., with NBS), a wide variety of nucleophiles can be introduced. Furthermore, treatment of the benzylic halide with a strong, bulky base could lead to elimination reactions, creating a styrene-like double bond.
These strategies highlight the versatility of this compound as a scaffold for creating more complex molecules with tailored properties.
Cross-Coupling Reactions for Further Functionalization
There is currently no available research detailing the participation of This compound in cross-coupling reactions. Such reactions, which are fundamental for the synthesis of complex organic molecules, would likely target the activation of C-H bonds on the benzene ring or potentially on the ethyl bridges. The steric hindrance imposed by the bulky 1-phenylethyl groups would be a critical factor influencing the feasibility and regioselectivity of any potential cross-coupling reaction.
Hypothetically, palladium-catalyzed reactions, such as the Suzuki, Heck, or Sonogashira couplings, could be explored. However, the specific conditions, including the choice of catalyst, ligand, base, and solvent, that would be effective for this substrate remain undetermined. The electronic effects of the four substituents on the aromatic ring would also play a crucial role in directing the regioselectivity of such transformations.
Hydrogenation or Dehydrogenation Studies
Similarly, there is a lack of published studies on the hydrogenation or dehydrogenation of This compound .
Hydrogenation of the aromatic rings would lead to the formation of substituted cyclohexane (B81311) derivatives. The reaction conditions, such as the catalyst (e.g., palladium, platinum, rhodium, or ruthenium), hydrogen pressure, and temperature, would dictate the extent and stereoselectivity of the reduction. The presence of multiple stereocenters in the starting material and the potential for creating new ones upon hydrogenation would result in a complex mixture of diastereomers.
Dehydrogenation, conversely, could potentially occur at the ethyl bridges, leading to the formation of vinyl or styrenyl-type linkages. This transformation would likely require high temperatures and a suitable catalyst, such as platinum or palladium on a support. The thermodynamic and kinetic factors governing such a reaction for this specific substrate have not been investigated.
Theoretical and Computational Chemistry of 1,2 Dimethyl 4,5 Bis 1 Phenylethyl Benzene
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Quantum chemical calculations are powerful tools for investigating the properties of molecules at the atomic and electronic levels. Density Functional Theory (DFT) is a widely used computational method that can predict various molecular properties with a good balance of accuracy and computational cost.
Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO)
The electronic structure of a molecule is fundamental to its chemical behavior. Frontier molecular orbital theory simplifies chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO (Highest Occupied Molecular Orbital): This orbital represents the outermost electrons and is associated with the molecule's ability to donate electrons. A higher HOMO energy level indicates a greater tendency to act as an electron donor.
LUMO (Lowest Unoccupied Molecular Orbital): This orbital represents the lowest energy level for an incoming electron. A lower LUMO energy level suggests a greater ability to accept electrons.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that relates to the molecule's electronic stability and reactivity. A large gap generally implies high stability and low reactivity, while a small gap suggests the molecule is more polarizable and reactive.
For 1,2-Dimethyl-4,5-bis(1-phenylethyl)benzene, a DFT calculation would be necessary to determine the specific energies of the HOMO and LUMO and the resulting energy gap. This information would provide insights into its potential reactivity in chemical reactions.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
A Molecular Electrostatic Potential (MEP) map is a visualization of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species.
Electron-rich regions (negative potential): Typically colored in shades of red, these areas are susceptible to electrophilic attack.
Electron-deficient regions (positive potential): Usually colored in shades of blue, these areas are prone to nucleophilic attack.
Neutral regions: Often colored in green, these areas have a relatively balanced electrostatic potential.
An MEP map of this compound would reveal the distribution of charge across the molecule, highlighting the likely sites for electrophilic and nucleophilic interactions.
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, UV-Vis Absorption, Vibrational Frequencies)
Computational methods can predict various spectroscopic parameters, which can aid in the identification and characterization of a compound.
NMR Chemical Shifts: DFT calculations can provide theoretical predictions of 1H and 13C NMR chemical shifts. These predicted values can be compared with experimental data to confirm the molecular structure.
UV-Vis Absorption: Time-dependent DFT (TD-DFT) is commonly used to predict the electronic transitions that give rise to UV-Vis absorption spectra. The calculations can estimate the absorption wavelengths (λmax) and oscillator strengths, providing information about the molecule's electronic properties.
Vibrational Frequencies: DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) spectrum. Comparing the calculated and experimental spectra can help in assigning the vibrational modes of the molecule.
Without specific computational studies on this compound, no specific data for these spectroscopic parameters can be provided.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and flexibility of a molecule are crucial for its properties and interactions.
Energy Minimization and Conformer Search for Stable Structures
Conformational analysis involves identifying the different spatial arrangements of atoms (conformers) that a molecule can adopt and determining their relative stabilities.
Energy Minimization: This computational process finds the geometry of a molecule that corresponds to a minimum on the potential energy surface.
Conformer Search: For flexible molecules like this compound, a systematic or stochastic search is performed to identify all low-energy conformers.
A thorough conformational analysis would reveal the most stable three-dimensional structures of this compound.
Molecular Flexibility and Rotational Barriers of Phenylethyl Groups
The phenylethyl groups in this compound introduce significant flexibility to the molecule.
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the molecule over time, providing insights into its flexibility and the range of conformations it can access at a given temperature.
Rotational Barriers: The energy required to rotate around the single bonds connecting the phenylethyl groups to the benzene (B151609) ring can be calculated. These rotational barriers determine the rate of interconversion between different conformers.
Understanding the flexibility and rotational dynamics of the phenylethyl groups is essential for a complete picture of the molecule's structure and behavior.
Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Delocalization and Hyperconjugation
The primary interactions of interest are the hyperconjugative effects involving the methyl (-CH₃) and phenylethyl (-CH(CH₃)C₆H₅) substituents with the central benzene ring. Hyperconjugation involves the donation of electron density from a filled bonding orbital (a donor) to an adjacent empty or partially filled anti-bonding orbital (an acceptor). In the case of this compound, the σ orbitals of the C-H and C-C bonds in the alkyl substituents can donate to the π* anti-bonding orbitals of the benzene ring. This delocalization of electron density from the substituents to the ring is a stabilizing interaction.
Key findings from a hypothetical NBO analysis would likely include:
Stabilization Energies: The strength of these hyperconjugative interactions is quantified by the second-order perturbation theory analysis of the Fock matrix in the NBO basis. Higher stabilization energies (E⁽²⁾) indicate stronger interactions. It is expected that the donation from the σ(C-C) bonds of the phenylethyl groups and the σ(C-H) bonds of the methyl groups to the π* orbitals of the benzene ring would be the most significant stabilizing interactions.
Charge Transfer: NBO analysis also quantifies the natural charges on each atom, revealing the extent of intramolecular charge transfer. The electron-donating nature of the alkyl substituents would lead to a net transfer of electron density to the aromatic ring, resulting in a slight negative charge on the ring carbons and a corresponding positive charge on the substituent groups.
A representative table of the most significant hyperconjugative interactions and their stabilization energies for a molecule like this compound is presented below.
| Donor NBO (i) | Acceptor NBO (j) | E⁽²⁾ (kcal/mol) |
| σ(C-H) of -CH₃ | π(C=C) of Benzene Ring | ~2-5 |
| σ(C-C) of -CH(CH₃)C₆H₅ | π(C=C) of Benzene Ring | ~5-8 |
| π(C=C) of Benzene Ring | σ(C-H) of -CH₃ | ~0.5-1 |
| π(C=C) of Phenylethyl Ring | π(C=C) of Benzene Ring | ~1-3 |
Note: The values in this table are illustrative and represent typical stabilization energies for such interactions in substituted benzene derivatives.
Investigation of Non-Linear Optical (NLO) Properties and First Polarizability
Non-linear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics, including frequency conversion and optical switching. Organic molecules with extended π-conjugated systems and significant intramolecular charge transfer are often good candidates for NLO materials. researchgate.net The NLO response of a molecule is characterized by its hyperpolarizabilities, with the first hyperpolarizability (β) being a key parameter for second-order NLO effects.
For this compound, the presence of the benzene rings and the alkyl substituents suggests the potential for a non-zero first hyperpolarizability. While the molecule itself is not a classic "push-pull" system with strong electron-donating and electron-withdrawing groups, the asymmetry in its structure and the polarizability of the π-electron clouds can give rise to NLO properties.
Computational studies, typically using Density Functional Theory (DFT), can predict the first hyperpolarizability of a molecule. The calculation involves determining the change in the molecule's dipole moment in the presence of an applied electric field. The magnitude of the total first hyperpolarizability (β_tot) is a measure of the second-order NLO response.
A hypothetical computational analysis of this compound's NLO properties would likely reveal a moderate β value. The contributing factors would be:
π-Conjugation: The presence of three benzene rings provides a delocalized π-electron system that can be easily polarized by an external electric field.
Asymmetry: The substitution pattern on the central benzene ring breaks the centrosymmetry of a simple benzene molecule, which is a prerequisite for a non-zero β.
Below is a table showing typical first polarizability values for related aromatic compounds to provide context.
| Compound | First Polarizability (β_tot) (a.u.) |
| Benzene | 0 |
| Toluene | ~30 |
| p-Xylene | 0 |
| Styrene (B11656) | ~150 |
| Urea (reference) | ~40 |
Note: The values in this table are approximate and for illustrative purposes. The actual calculated value for this compound would depend on the level of theory and basis set used in the computation.
Further investigations could involve designing derivatives of this compound with explicit donor and acceptor groups to enhance its NLO properties.
Quantitative Structure-Property Relationship (QSPR) Studies for Material Design
Quantitative Structure-Property Relationship (QSPR) studies are a valuable tool in computational chemistry and materials science for predicting the properties of new compounds without the need for extensive experimental synthesis and characterization. scope-journal.com QSPR models establish a mathematical relationship between the structural features of a molecule (described by molecular descriptors) and a specific property of interest.
For a class of compounds like derivatives of this compound, QSPR could be employed to design new materials with tailored properties, such as specific solubility, thermal stability, or even enhanced NLO characteristics. The general workflow for a QSPR study is as follows:
Dataset Creation: A set of molecules with known properties is compiled. For our target compound, this would involve creating a virtual library of derivatives with varying substituents.
Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule in the dataset. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometrical (e.g., molecular surface area), or quantum-chemical (e.g., HOMO-LUMO gap, dipole moment). kashanu.ac.ir
Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a model that correlates a subset of the most relevant descriptors with the property of interest.
Model Validation: The predictive power of the QSPR model is rigorously tested using internal and external validation techniques.
A hypothetical QSPR model for predicting β might take the following form:
β = c₀ + c₁(descriptor₁) + c₂(descriptor₂) + ... + cₙ*(descriptorₙ)
Where cᵢ are coefficients determined from the regression analysis.
| Descriptor | Potential Influence on a Property (e.g., NLO) |
| Molecular Weight | Correlates with size and polarizability. |
| LogP | Relates to solubility and processability. |
| Dipole Moment | A key factor in NLO response. |
| HOMO-LUMO Gap | Indicates electronic excitability. |
| Molecular Surface Area | Influences intermolecular interactions. |
By using such a validated QSPR model, researchers could screen a large number of virtual derivatives of this compound and prioritize the most promising candidates for synthesis, thereby accelerating the discovery of new materials with desired properties.
Applications and Advanced Materials Science Potential of 1,2 Dimethyl 4,5 Bis 1 Phenylethyl Benzene
Utilization in Polymer Chemistry and Functional Materials
There is currently no publicly available information detailing the use of 1,2-Dimethyl-4,5-bis(1-phenylethyl)benzene in polymer chemistry.
Role as a Monomer in Polymer Synthesis
No studies have been identified that investigate the use of this compound as a monomer for polymerization. The potential for this compound to act as a building block for larger polymer chains has not been explored in the available scientific literature.
Application as an Additive for Modifying Polymer Properties (e.g., Mechanical Strength, Thermal Stability)
Information regarding the application of this compound as an additive to modify the properties of existing polymers is not present in the public domain. Research into its effects on mechanical strength or thermal stability has not been documented.
Development of Specialty Hydrocarbon Resins or Oligomers
There is no evidence in the available literature of the development of specialty hydrocarbon resins or oligomers derived from this compound.
Optoelectronic Applications and Device Integration
The potential for this compound in optoelectronic applications is another area where research is lacking.
Luminescent Properties and Fluorescent Material Development
No data has been published on the luminescent or fluorescent properties of this compound. Consequently, its potential for the development of new fluorescent materials is unknown.
Charge Transport Characteristics in Organic Electronic Devices
The charge transport characteristics of this compound have not been investigated in any published studies. Therefore, its suitability for use in organic electronic devices cannot be determined.
Supramolecular Assembly and Self-Organizing Systems
There is currently no available scientific literature that describes the use or investigation of this compound in the field of supramolecular assembly or self-organizing systems. The design of molecules for these purposes typically involves the incorporation of specific functional groups that can engage in non-covalent interactions such as hydrogen bonding, pi-pi stacking, or metal coordination. While the aromatic rings within this compound could theoretically participate in pi-pi stacking, no studies have been published that characterize or exploit this behavior for the creation of supramolecular structures. Consequently, there are no research findings or data tables to present on this topic.
Catalysis and Ligand Design in Transition Metal Chemistry
A thorough search of chemical and catalysis research databases reveals no instances of this compound being utilized as a ligand in transition metal chemistry or as a component in any catalytic system. The development of ligands for catalysis is a highly active area of research, with a focus on molecules that can coordinate to metal centers and electronically or sterically influence their catalytic activity. The hydrocarbon nature of this compound, lacking common coordinating atoms like phosphorus, nitrogen, or oxygen, makes it an unlikely candidate for a traditional ligand in transition metal catalysis. As such, there is no research data, such as catalytic activities or coordination complex characterization, to report.
Other Emerging Advanced Material Science Applications
Beyond the specific areas of supramolecular chemistry and catalysis, there is a lack of published research on other advanced material science applications for this compound. Investigations into its potential use in areas such as organic electronics, porous materials, or as a monomer for high-performance polymers have not been reported. Therefore, no detailed research findings or illustrative data tables can be provided for this section.
Future Research Directions and Emerging Challenges
Development of Highly Efficient and Sustainable Synthetic Routes
The synthesis of polysubstituted benzenes is a central theme in organic chemistry. fiveable.melibretexts.orgpressbooks.pub Future research on 1,2-Dimethyl-4,5-bis(1-phenylethyl)benzene will likely focus on developing synthetic routes that are not only efficient but also adhere to the principles of green chemistry. Traditional methods for creating such complex aromatic structures can involve harsh reaction conditions, stoichiometric reagents, and the generation of significant waste.
A primary challenge is the controlled introduction of multiple substituents onto the benzene (B151609) ring with high regioselectivity. libretexts.org Modern synthetic strategies that could be explored for this compound and its analogs include organocatalytic benzannulation, which offers a versatile approach to constructing diverse arene architectures under mild conditions. rsc.org Additionally, advancements in transition-metal-catalyzed cross-coupling reactions could provide efficient pathways for the assembly of the core structure.
Future investigations should aim to develop catalytic systems that minimize waste, utilize renewable starting materials, and operate under milder conditions. The development of one-pot or tandem reaction sequences would also be a significant step towards a more sustainable synthesis. researchgate.net
Table 1: Comparison of Potential Synthetic Routes for Polysubstituted Benzenes
| Synthetic Strategy | Potential Advantages for this compound | Key Challenges |
| Organocatalytic Benzannulation | Mild reaction conditions, high chemo- and regioselectivity. rsc.org | Identification of suitable precursors and catalysts for the specific substitution pattern. |
| Transition-Metal Cross-Coupling | High efficiency and functional group tolerance. | Catalyst cost and removal of metal contaminants from the final product. |
| Programmed C-H Functionalization | Atom economy, direct modification of simpler precursors. | Achieving high regioselectivity in the presence of multiple directing groups. |
| Green Solvent-Based Synthesis | Reduced environmental impact, improved safety. researchgate.net | Ensuring sufficient reactivity and solubility of nonpolar intermediates. |
Exploration of Novel Reactivity Patterns and Mechanistic Insights
The unique steric and electronic environment of this compound suggests that it may exhibit novel reactivity. The two bulky 1-phenylethyl groups can sterically hinder the adjacent positions on the benzene ring, potentially leading to unusual regioselectivity in electrophilic aromatic substitution reactions. Future research should systematically investigate the reactivity of this compound towards a range of electrophiles to map out its substitution patterns.
Mechanistic studies will be crucial to understanding any observed novel reactivity. A combination of experimental kinetics and computational modeling can provide deep insights into the reaction pathways. For instance, understanding how the bulky substituents influence the stability of intermediates, such as the arenium ion in electrophilic substitution, will be key.
Furthermore, the benzylic protons on the 1-phenylethyl groups could be sites for radical or oxidative functionalization, opening up avenues for the synthesis of new derivatives. Exploring the chemistry of these side chains could lead to the development of novel polymers or materials with interesting properties.
Integration of Advanced Characterization Techniques for In-Situ Monitoring of Reactions
To fully understand and optimize the synthesis and subsequent reactions of this compound, the integration of advanced characterization techniques for in-situ monitoring will be essential. Techniques such as in-situ Fourier-transform infrared (FTIR) and Raman spectroscopy, as well as nuclear magnetic resonance (NMR) spectroscopy, can provide real-time information on reaction kinetics, the formation of intermediates, and the consumption of reactants. mt.combeilstein-journals.org
This real-time data is invaluable for optimizing reaction conditions, such as temperature, pressure, and catalyst loading, to maximize yield and minimize side products. mt.comspectroscopyonline.com For complex, multi-step syntheses, in-situ monitoring can help to identify bottlenecks and unstable intermediates that might otherwise go undetected with traditional offline analysis.
The development of robust probes and flow-cell technologies compatible with the anticipated reaction conditions will be a key challenge. beilstein-journals.org The large and complex nature of this compound and its potential intermediates may also require sophisticated data analysis techniques to deconvolute the spectroscopic data.
Table 2: Potential In-Situ Monitoring Techniques for the Synthesis of this compound
| Technique | Information Gained | Potential Challenges |
| In-Situ FTIR/Raman Spectroscopy | Real-time concentration profiles of reactants, products, and key intermediates; reaction kinetics. mt.com | Spectral overlap in complex reaction mixtures; sensitivity to minor components. |
| In-Situ NMR Spectroscopy | Detailed structural information on intermediates; mechanistic insights. beilstein-journals.org | Lower sensitivity compared to other spectroscopic techniques; requires specialized probes. beilstein-journals.org |
| Reaction Calorimetry | Thermodynamic data (heat of reaction); identification of reaction onset, endpoint, and any thermal runaway risks. | Correlating thermal events with specific chemical transformations in multi-step reactions. |
Computational Design and Prediction of New Derivatives with Tailored Properties
Computational chemistry and molecular modeling are powerful tools for the rational design of new molecules with specific properties. Future research on this compound should leverage these tools to predict the properties of its derivatives and guide synthetic efforts.
By systematically modifying the substituents on the phenyl rings or the benzene core in silico, it is possible to explore a vast chemical space and identify candidate molecules with desirable electronic, optical, or material properties. For example, density functional theory (DFT) calculations can be used to predict the HOMO-LUMO gap, which is related to the electronic and optical properties of a molecule.
Quantitative structure-property relationship (QSPR) models can also be developed to correlate the structural features of this compound derivatives with their predicted properties. This can accelerate the discovery of new materials without the need for extensive and time-consuming synthesis and characterization of every possible derivative. A significant challenge in this area is the accuracy of the computational models and the need for experimental validation of the predictions.
Scalable Synthesis and Industrial Relevance of Advanced Materials Applications
For any new compound to have a real-world impact, its synthesis must be scalable, and it must have relevant industrial applications. A major future challenge for this compound will be the development of a cost-effective and scalable synthetic route. This will involve moving from laboratory-scale batch processes to more efficient continuous flow or semi-batch processes.
The potential industrial applications of this compound and its derivatives are likely to be in the area of advanced materials. The rigid and bulky nature of the molecule could impart useful properties to polymers, such as high thermal stability and amorphous character. Its derivatives could also be explored as components in organic light-emitting diodes (OLEDs), liquid crystals, or as chiral ligands in asymmetric catalysis.
Significant research and development will be required to identify and optimize the performance of materials based on this scaffold. Collaboration between academic researchers and industrial partners will be crucial to bridge the gap between fundamental research and practical applications. researchgate.net
Q & A
Q. What are the standard synthetic routes for 1,2-Dimethyl-4,5-bis(1-phenylethyl)benzene, and how do reaction conditions influence yield?
The synthesis of sterically hindered aromatic compounds like this typically involves Friedel-Crafts alkylation or Suzuki-Miyaura coupling, depending on substituent positioning. For example, biphenyl precursors can be functionalized using palladium catalysts with diphosphine ligands (e.g., dppb) to control cross-coupling efficiency . Reaction temperature and solvent polarity significantly impact regioselectivity; polar aprotic solvents (e.g., DMF) enhance nucleophilic attack, while lower temperatures reduce side reactions. Yield optimization requires monitoring via TLC and GC-MS, with iterative adjustments to stoichiometry .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?
- NMR : and NMR identify methyl and phenylethyl groups via chemical shifts (e.g., methyl protons at δ 1.8–2.1 ppm, aromatic protons split due to steric hindrance).
- XRD : Single-crystal X-ray diffraction resolves spatial arrangement, confirming substitution patterns and steric interactions .
- MS : High-resolution mass spectrometry validates molecular weight and fragmentation patterns. Cross-referencing with computational models (e.g., DFT) ensures accuracy .
Advanced Research Questions
Q. How can conflicting crystallographic and spectroscopic data for this compound be resolved?
Discrepancies between XRD (solid-state) and NMR (solution-state) data often arise from dynamic effects like conformational flexibility. For example, phenylethyl groups may adopt different orientations in solution. To resolve this:
Q. What strategies mitigate steric hindrance during functionalization of this compound?
The bulky 1-phenylethyl groups limit accessibility to reactive sites. Methodological approaches include:
Q. How do electronic and steric effects influence this compound’s reactivity in catalytic applications?
The electron-donating methyl groups and bulky substituents alter catalytic activity. For instance:
- In coordination chemistry, steric bulk may stabilize low-coordinate metal centers, affecting turnover rates.
- Electronic effects can be quantified via Hammett plots using derivatives with varying substituents .
- Compare catalytic performance in hydrogenation or C–C coupling reactions against less-hindered analogs .
Methodological Challenges and Solutions
Q. How to design experiments assessing this compound’s thermodynamic stability under oxidative conditions?
- DSC/TGA : Measure decomposition temperatures and enthalpy changes.
- Accelerated aging studies : Expose the compound to elevated temperatures/O levels, tracking degradation via HPLC .
- Computational modeling : Calculate bond dissociation energies (BDEs) for C–C and C–H bonds to predict weak points .
Q. What statistical methods address batch-to-batch variability in synthesis?
- Design of Experiments (DoE) : Use factorial designs to isolate critical variables (e.g., catalyst loading, solvent ratio).
- Multivariate analysis (PCA) : Identify correlations between process parameters and purity/yield .
- Quality-by-Design (QbD) frameworks : Establish control strategies for critical quality attributes (CQAs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
